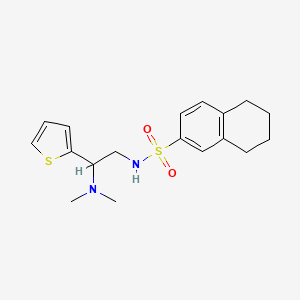
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H24N2O2S2 and its molecular weight is 364.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene core and a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the dimethylamino and thiophene groups may enhance its biological activity by influencing solubility and receptor interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, tetrahydronaphthalene derivatives have been documented to possess cytotoxic effects against various cancer cell lines. A study reported that certain naphthalene derivatives demonstrated potent activity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity of Similar Compounds
Antimicrobial Activity
Similar sulfonamide compounds have shown antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have suggested that the compound could exhibit antibacterial activity against various pathogens, though specific data on this compound is limited.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been highlighted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism often involves modulation of signaling pathways related to inflammation .
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for cellular processes, particularly in microbial metabolism.
- Receptor Interaction : The dimethylamino group can facilitate binding to various receptors, potentially enhancing therapeutic effects.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxicity of related Mannich bases showed promising results where various derivatives exhibited significant cytotoxic effects against multiple cancer cell lines. The most effective compounds had IC50 values in the low micromolar range, indicating strong potential for therapeutic development .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could effectively inhibit bacterial growth at varying concentrations .
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h5,8-12,17,19H,3-4,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHUTLCQEYPFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














